Cas no 80971-82-0 (Boc-Tyr(AC)-OH)

Boc-Tyr(AC)-OH is a protected tyrosine derivative featuring a Boc (tert-butoxycarbonyl) group at the N-terminus and an acetyl (Ac) group protecting the hydroxyl side chain. This compound is widely used in peptide synthesis, offering enhanced stability and selectivity during coupling reactions. Its orthogonal protecting groups facilitate controlled deprotection, enabling efficient synthesis of complex peptides.
Boc-Tyr(AC)-OH structure
Boc-Tyr(AC)-OH structure
Product name:Boc-Tyr(AC)-OH
CAS No:80971-82-0
MF:C16H21NO6
MW:323.34104514122
MDL:MFCD00057973
CID:706810
PubChem ID:7016088

Boc-Tyr(AC)-OH Chemical and Physical Properties

Names and Identifiers

    • L-Tyrosine,O-acetyl-N-[(1,1-dimethylethoxy)carbonyl]-
    • Boc-Tyr(Ac)-OH
    • Boc-O-acetyl-L-tyrosine
    • NALPHA-tert-Butoxycarbonyl-O-acetyl-L-tyrosine
    • N-tert-butoxycarbonyl-O-acetyl-L-tyrosine
    • L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-, acetate (ester) (9CI)
    • O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosine (ACI)
    • (2S)-3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • MFCD00057973
    • N-Boc-O-acetyl-L-tyrosine
    • 80971-82-0
    • (S)-3-(4-acetoxyphenyl)-2-(tert-butoxycarbonylamino)propanoic acid
    • N-Alpha-T-butoxycarbonyl-O-acetyl-L-tyrosine
    • DB-266580
    • (2S)-3-[4-(acetyloxy)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
    • SCHEMBL8668331
    • L-Tyrosine, O-acetyl-N-[(1,1-dimethylethoxy)carbonyl]-
    • (S)-3-(4-Acetoxyphenyl)-2-((tert-Butoxycarbonyl)amino)propanoicacid
    • AS-69514
    • (S)-3-(4-Acetoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
    • AKOS027327726
    • (2S)-3-[4-(ACETYLOXY)PHENYL]-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOIC ACID
    • CS-0172020
    • O-acetyl-N-[(1,1-dimethylethoxy)carbonyl]-l-tyrosine
    • Boc-Tyr(AC)-OH
    • MDL: MFCD00057973
    • Inchi: 1S/C16H21NO6/c1-10(18)22-12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1
    • InChI Key: SDJFTIPPLLFDSG-ZDUSSCGKSA-N
    • SMILES: C(C1C=CC(OC(=O)C)=CC=1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 323.13700
  • Monoisotopic Mass: 323.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 9
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 102A^2

Experimental Properties

  • PSA: 101.93000
  • LogP: 2.52320

Boc-Tyr(AC)-OH Security Information

  • Storage Condition:Store at 0-5 ° C

Boc-Tyr(AC)-OH PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
AS-69514-5G
(2S)-3-[4-(acetyloxy)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
80971-82-0 >95%
5g
£276.00 2025-02-08
Key Organics Ltd
AS-69514-10G
(2S)-3-[4-(acetyloxy)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
80971-82-0 >95%
10g
£456.00 2025-02-08
TRC
B663358-50mg
Boc-Tyr(AC)-OH
80971-82-0
50mg
$ 65.00 2022-06-07
TRC
B663358-10mg
Boc-Tyr(AC)-OH
80971-82-0
10mg
$ 50.00 2022-06-07
Alichem
A019123199-10g
(S)-3-(4-Acetoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
80971-82-0 97%
10g
$424.00 2023-09-01
Alichem
A019123199-25g
(S)-3-(4-Acetoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
80971-82-0 97%
25g
$939.42 2023-09-01
abcr
AB314146-5 g
Boc-tyr(ac)-OH, 95%; .
80971-82-0 95%
5g
€546.40 2023-06-21
SHENG KE LU SI SHENG WU JI SHU
sc-293915-1 g
Boc-O-acetyl-L-tyrosine,
80971-82-0
1g
¥624.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-293915-1g
Boc-O-acetyl-L-tyrosine,
80971-82-0
1g
¥624.00 2023-09-05
Aaron
AR003AJC-25g
L-Tyrosine, O-acetyl-N-[(1,1-dimethylethoxy)carbonyl]-
80971-82-0 98%
25g
$585.00 2025-01-22

Boc-Tyr(AC)-OH Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Pyridine ;  4 °C; 4 h, rt
1.2 Reagents: Water
Reference
Synergistic Photobactericidal Activity Based on Ultraviolet-A Irradiation and Ferulic Acid Derivatives
Shirai, Akihiro; et al, Photochemistry and Photobiology, 2015, 91(6), 1422-1428

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Ethyl acetate
Reference
New Oxidative Transformations of Phenolic and Indolic Oxazolines: An Avenue to Useful Azaspirocyclic Building Blocks
Braun, Norbert A.; et al, Journal of Organic Chemistry, 2000, 65(14), 4397-4408

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  cooled; 25 min, cooled; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Rotaxane-Based Propeptides: Protection and Enzymatic Release of a Bioactive Pentapeptide
Fernandes, Anthony; et al, Angewandte Chemie, 2009, 48(35), 6443-6447

Boc-Tyr(AC)-OH Raw materials

Boc-Tyr(AC)-OH Preparation Products

Boc-Tyr(AC)-OH Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80971-82-0)Boc-Tyr(AC)-OH
Purity:99%
Quantity:25g
Price ($):494.0